N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
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Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClN2O6S and its molecular weight is 410.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, including compounds structurally related to the queried chemical, have been synthesized using carbodiimide condensation. These compounds were characterized by IR, 1H NMR, and elemental analyses, highlighting their potential in various chemical applications (Yu et al., 2014).
Antitumor Activity
- Research on derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide has shown that these compounds exhibit considerable anticancer activity against various cancer cell lines, demonstrating the therapeutic potential of molecules within this class (Yurttaş et al., 2015).
Spectroscopic and Quantum Studies
- Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including compounds with similar structural features, have been conducted to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies suggest applications beyond pharmaceuticals, extending into materials science and renewable energy (Mary et al., 2020).
Anticonvulsant Evaluation
- Derivatives of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide have been synthesized and evaluated for anticonvulsant activities. This underscores the neuropharmacological interests in such compounds, with one derivative showing significant efficacy against models of epilepsy (Nath et al., 2021).
Antimicrobial Nano‐Materials
- Studies on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have revealed that these compounds exhibit significant antimicrobial activities, particularly against fungal pathogens. This indicates their potential use in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
pKa Determination and Biological Activity
- The determination of acidity constants (pKa) for newly synthesized derivatives, including compounds with structural similarities, has been carried out through UV spectroscopic studies. This research provides insights into the physicochemical properties that influence biological activity (Duran & Canbaz, 2013).
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O6S/c1-25-13-8-14(26-2)12(7-11(13)18)19-16(21)9-20-17(22)10-5-3-4-6-15(10)27(20,23)24/h3-8H,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQDUPYIVBSUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.